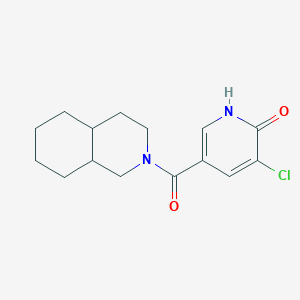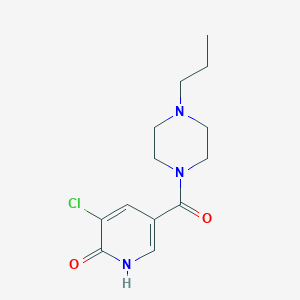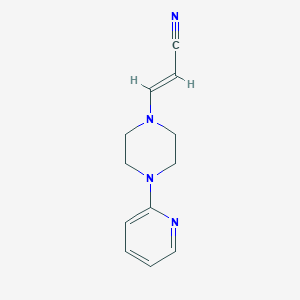
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 results in increased GABA levels in the brain, which can have various physiological and biochemical effects.
作用機序
The mechanism of action of CPP-115 involves the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, which is responsible for the breakdown of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone in the brain. By inhibiting this enzyme, CPP-115 increases the levels of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, which can then bind to (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels resulting from the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase by CPP-115 have various biochemical and physiological effects. These effects include the modulation of synaptic transmission, the regulation of neuronal excitability, and the reduction of anxiety and pain.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments, such as its high potency and selectivity for (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, its ability to increase (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain, and its potential therapeutic applications in various neurological disorders. However, CPP-115 also has some limitations, such as its complex synthesis and potential toxicity at high doses.
将来の方向性
There are several future directions for the research on CPP-115, such as the development of more efficient and scalable synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of CPP-115 analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various neurological disorders.
合成法
CPP-115 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then converted into the final product. The process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain resulting from the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase by CPP-115 have been shown to have anticonvulsant, anxiolytic, and analgesic effects.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-5-6-17-14(10-12)15(20)19-9-3-4-13(11-19)18-7-1-2-8-18/h5-6,10,13H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUNOCLIWPAJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)